molecular formula C11H13N3O2 B074710 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione CAS No. 1139-11-3

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione

Katalognummer: B074710
CAS-Nummer: 1139-11-3
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: XKNVJOJHTAAZCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Evolution of Hydantoin Derivatives in Drug Discovery

The history of hydantoin chemistry traces back to 1861 when Adolf von Baeyer first isolated hydantoin during his investigations of uric acid, obtaining it through the hydrogenation of allantoin. This discovery laid the foundation for subsequent developments in hydantoin chemistry. In 1873, Friedrich Urech synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate in what became known as the Urech hydantoin synthesis, establishing one of the earliest methods for preparing these compounds.

The cyclic structure of hydantoins was conclusively confirmed by Dorothy Hahn in 1913, providing essential structural insights that guided further research. However, the true pharmaceutical potential of hydantoins remained largely unexplored until the introduction of 5,5-diphenylhydantoin (phenytoin) in 1938 for the treatment of epilepsy. This breakthrough demonstrated the anticonvulsant properties of hydantoin derivatives and catalyzed extensive research into their therapeutic applications.

Over subsequent decades, the medicinal significance of hydantoin derivatives expanded considerably with the development of compounds such as nitrofurantoin (antimicrobial), nilutamide, enzalutamide, and apalutamide (androgen receptor antagonists for cancer treatment). These clinical successes reinforced the importance of the hydantoin scaffold in drug discovery and encouraged continued exploration of novel derivatives, including this compound.

The evolution of synthetic methodologies for preparing hydantoin derivatives has played a crucial role in expanding the accessible chemical space for medicinal chemistry investigations. From classical approaches like the Bucherer-Bergs reaction to modern techniques involving tandem reactions and solid-phase synthesis, these methodological advances have facilitated the development of structurally diverse hydantoin libraries for biological evaluation.

Structural Features Enabling Pharmacological Activity

The pharmacological versatility of this compound can be attributed to several key structural features that facilitate interaction with biological targets. The hydantoin core (imidazolidine-2,4-dione) provides a rigid scaffold with well-defined geometry, featuring two carbonyl groups that serve as hydrogen bond acceptors and an NH group that functions as a hydrogen bond donor. This arrangement creates a distinct hydrogen bonding pattern that can engage with complementary groups in protein binding sites.

The amino substituent at position 3 introduces additional functionality compared to unsubstituted hydantoins. This primary amine group can participate in hydrogen bonding as both donor and acceptor, expanding the potential interaction patterns with biological targets. Additionally, the amino group alters the electronic distribution within the hydantoin ring through resonance effects, potentially influencing binding affinity and selectivity for specific targets.

At position 5, the presence of both ethyl and phenyl substituents creates a quaternary carbon center that contributes significantly to the three-dimensional structure and molecular recognition properties. The phenyl ring provides opportunities for π-π interactions with aromatic residues in protein binding sites, while also contributing hydrophobic character that influences membrane permeability and protein binding. The ethyl group further enhances hydrophobicity and influences the spatial arrangement of the molecule, potentially affecting its fit within specific binding pockets.

Table 1: Key Structural Features of this compound

Structural Element Characteristics Potential Contribution to Bioactivity
Hydantoin core Rigid five-membered ring with two carbonyl groups Provides defined geometry and hydrogen bonding pattern
Amino group at N3 Primary amine, nucleophilic Additional H-bond donor/acceptor, altered electronic properties
Phenyl at C5 Aromatic ring, hydrophobic π-π interactions, hydrophobic contacts, conformational effects
Ethyl at C5 Small alkyl chain, hydrophobic Hydrophobic interactions, steric effects, conformational constraint
Quaternary center at C5 Two different substituents Defined 3D structure, restricted rotation, specific spatial arrangement

The balanced combination of these structural elements creates a molecule with amphipathic character, featuring both polar groups capable of hydrogen bonding and hydrophobic regions that can engage in van der Waals interactions. This versatility enables this compound to potentially interact with diverse biological targets, explaining the broad spectrum of pharmacological activities observed for hydantoin derivatives.

Current Research Paradigms in Hydantoin-Based Drug Development

Contemporary research on this compound and related hydantoin derivatives is characterized by several paradigms that reflect modern approaches to drug discovery and development. These research directions build upon established knowledge of hydantoin pharmacology while incorporating innovative strategies to address current challenges in medicinal chemistry.

Structure-activity relationship (SAR) studies represent a fundamental paradigm in hydantoin research, systematically exploring how modifications to different positions of the hydantoin scaffold affect biological activity. For this compound, SAR investigations focus particularly on the influence of the amino group at position 3 and the ethyl and phenyl substituents at position 5, guiding rational design of analogs with enhanced potency and selectivity.

Computational approaches, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analyses, have become increasingly important in hydantoin research. These methods enable prediction of binding modes and biological activities, facilitating virtual screening of compound libraries and prioritization of candidates for synthesis and testing. For this compound, computational studies can provide valuable insights into its potential interactions with various biological targets.

Multi-target drug design represents another significant paradigm, recognizing that many complex diseases involve multiple pathological mechanisms. Hydantoin derivatives, including this compound, are being explored as scaffolds for developing compounds that can simultaneously modulate multiple disease-relevant targets. This approach leverages the inherent pharmacological versatility of the hydantoin core while incorporating structural modifications to enhance specific interactions.

Green chemistry approaches to synthesis have gained prominence in hydantoin research, reflecting broader trends toward sustainability in pharmaceutical development. Innovative methodologies such as microwave-assisted synthesis, solvent-free conditions, and catalytic processes are being applied to prepare hydantoin derivatives, including this compound and its analogs, with reduced environmental impact and improved efficiency.

Table 2: Current Research Paradigms in Hydantoin-Based Drug Development

Research Paradigm Key Aspects Relevance to this compound
Structure-Activity Relationships Systematic modification of scaffold positions Understanding the impact of N3-amino and C5-substituents
Computational Drug Design Molecular docking, QSAR, virtual screening Predicting binding modes and target interactions
Multi-Target Drug Design Compounds acting on multiple disease-relevant pathways Leveraging broad pharmacological profile
Green Chemistry Approaches Sustainable synthesis methods Efficient and environmentally friendly preparation
Pharmacokinetic Optimization Improving ADME properties Enhancing bioavailability and tissue distribution
Hybrid Molecule Design Combining hydantoin with other bioactive scaffolds Creating novel entities with enhanced profiles

These research paradigms collectively contribute to advancing our understanding of this compound and its therapeutic potential, guiding the development of improved hydantoin-based drug candidates for various medical applications.

Eigenschaften

IUPAC Name

3-amino-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-11(8-6-4-3-5-7-8)9(15)14(12)10(16)13-11/h3-7H,2,12H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNVJOJHTAAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921317
Record name 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-11-3, 114311-19-2
Record name NSC150482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-5-ethyl-2-hydroxy-5-phenyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Base-Catalyzed Cyclocondensation of Ethyl Phenylglyoxylate and Urea

The primary synthetic route involves the cyclocondensation of ethyl phenylglyoxylate with urea under alkaline conditions. The reaction proceeds via nucleophilic attack of urea’s amino group on the carbonyl carbon of ethyl phenylglyoxylate, followed by ring closure to form the imidazolidine-dione scaffold.

Typical Procedure :

  • Reagents :

    • Ethyl phenylglyoxylate (1.0 equiv)

    • Urea (2.5 equiv)

    • Sodium hydroxide (0.2 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 78–80°C for 6–8 hours

    • Ambient pressure under nitrogen atmosphere

  • Workup :

    • Neutralization with dilute HCl (pH 6–7)

    • Filtration and washing with cold ethanol

This method yields 68–72% crude product, with purity >85% before recrystallization.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/Range
Molar ratio (urea:glyoxylate)2.5:1
Temperature78–80°C
Reaction time6–8 hours
Crude yield68–72%
Purity (pre-crystallization)85–88%

Solvent and Catalytic Modifications

Alternative solvents (e.g., methanol, DMF) and catalysts (e.g., K₂CO₃, piperidine) have been explored to optimize yield and reaction kinetics:

  • Methanol solvent : Reduces reaction time to 4–5 hours but decreases yield to 60–65% due to side-product formation.

  • DMF with K₂CO₃ : Enhances solubility of intermediates, achieving 75% yield at 90°C in 5 hours. However, DMF complicates purification due to high boiling point.

Industrial Production Methods

Scalable Batch Reactor Process

Industrial synthesis prioritizes cost efficiency and reproducibility. A representative large-scale protocol includes:

  • Reactor Setup :

    • 1,000 L jacketed reactor with mechanical stirring

    • Ethyl phenylglyoxylate (200 kg), urea (420 kg), NaOH (16 kg)

  • Conditions :

    • Heated to 80°C for 7 hours

    • Continuous nitrogen purge to prevent oxidation

  • Purification :

    • Centrifugal filtration followed by recrystallization from ethanol/water (3:1 v/v)

    • Final purity: 98.5–99.2% by HPLC

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch size10–100 g200–500 kg
Reaction time6–8 hours6–7 hours
Yield after purification70–75%82–85%
Energy consumption0.5 kWh/mol120 kWh/batch

Purification Techniques

Recrystallization Optimization

Recrystallization is critical for removing unreacted urea and sodium salts. Ethanol/water mixtures (3:1 v/v) achieve optimal crystal growth:

  • Solvent volume : 10 mL/g of crude product

  • Cooling rate : 0.5°C/min to 4°C

  • Recovery : 89–92% with <1% impurity content

Challenges in Synthesis

Byproduct Formation

Major byproducts include:

  • 5-Ethyl-5-phenylhydantoin : Forms via over-alkylation (5–8% yield).

  • N-Carbamoyl derivatives : Result from incomplete cyclization (3–5% yield).

Mitigation strategies:

  • Strict stoichiometric control of urea (2.5:1 ratio)

  • Use of fresh, anhydrous ethanol to minimize hydrolysis

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione serves as a building block in the synthesis of more complex molecules. Its structural features allow for diverse reactivity, including:

  • Nucleophilic Substitution: Primarily at the C-5 position, facilitating the formation of various derivatives.
  • Oxidation and Reduction Reactions: Leading to the generation of imidazolidine derivatives and amines respectively.

Biology

The compound has been studied for its potential biological activities , particularly:

  • Antimicrobial Properties: Preliminary studies indicate that derivatives may exhibit significant antimicrobial effects.
  • Anticonvulsant Activity: Similar compounds have shown promise in treating epilepsy by interacting with neurotransmitter receptors involved in seizure activity .

Medicine

In the pharmaceutical realm, ongoing research is exploring its potential as:

  • A pharmaceutical intermediate for drug development.
  • A candidate for novel therapeutic agents targeting specific biological pathways due to its ability to interact with enzymes and receptors.

Case Studies and Research Findings

  • Anticonvulsant Properties:
    A study investigated various imidazolidine derivatives for their anticonvulsant effects. Results indicated that compounds structurally related to 3-amino-5-ethyl-5-phenylimidazolidine demonstrated significant interactions with neurotransmitter receptors, suggesting potential therapeutic applications in epilepsy treatment .
  • Antimicrobial Activity:
    Research published in a peer-reviewed journal evaluated a series of imidazolidine derivatives for antimicrobial efficacy. The findings highlighted that certain derivatives exhibited substantial activity against a range of bacterial strains, indicating the compound's potential in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several imidazolidine and thiazolidine derivatives. Key structural variations include substituent positions, heteroatom composition (imidazolidine vs. thiazolidine), and functional groups.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Pharmacological Activity Key Physical Properties
3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione Imidazolidine-2,4-dione 3-Amino, 5-ethyl, 5-phenyl Not explicitly reported Not provided in evidence
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) Imidazolidine-2,4-dione 3-Phenyl, 5-(4-ethylphenyl) CNS effects, antinociception 70–74% synthesis yield
5,5-Diphenylimidazolidine-2,4-dione Imidazolidine-2,4-dione 5,5-Diphenyl Anti-convulsant activity Molecular weight: 252.273 g/mol
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione Thiazolidine-2,4-dione 3-(Diisopropylaminoethyl), 5-(4-methoxybenzylidene) Not reported M.p. 83–85°C, 71% yield

Key Observations :

  • Core Heteroatom Differences : Thiazolidine derivatives (e.g., –2) replace the imidazolidine’s nitrogen with sulfur, altering electronic properties and π-π stacking interactions .
  • Pharmacological Diversity : Substituents at position 5 (e.g., ethylphenyl in IM-3 vs. diphenyl in ) correlate with varied biological activities, suggesting structure-activity relationships (SAR) .

Key Observations :

  • Imidazolidines (e.g., IM-3) are synthesized via Strecker reactions followed by isocyanate coupling, whereas thiazolidines use alkylation and benzylidene condensation .
  • The 3-amino group in the target compound may require specialized protecting-group strategies during synthesis.

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : Thiazolidine derivatives with 4-methoxybenzylidene substituents (–2) exhibit increased lipophilicity compared to polar imidazolidines, influencing membrane permeability .
  • Crystal Packing : Compounds with benzylidene groups (e.g., –2) display π-π interactions and hydrogen bonding, critical for stability and crystallinity .

Biologische Aktivität

3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione (commonly referred to as AEPI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}. The compound features an imidazolidine ring with substituents that include an ethyl group and a phenyl group at the 5-position and an amino group at the 3-position.

The synthesis typically involves the reaction of ethyl hydantoin with phenyl hydrazine under controlled conditions, leading to the formation of AEPI through a series of nucleophilic substitution reactions and cyclization processes.

Anticonvulsant Properties

Research indicates that derivatives of imidazolidine, including AEPI, may exhibit anticonvulsant properties . Studies have shown that similar compounds can effectively interact with neurotransmitter receptors involved in seizure activity. This suggests that AEPI could be a candidate for further development in epilepsy treatment.

Interaction with Biological Targets

Preliminary studies have indicated that AEPI interacts with specific receptors and enzymes linked to neuronal signaling pathways. Understanding these interactions is crucial for determining its pharmacological profile and potential therapeutic applications.

Comparative Analysis

To provide context for AEPI's biological activity, it is useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesKnown Biological Activity
Ethotoin C11H13N3O2C_{11}H_{13}N_{3}O_{2}Methyl group at 3-positionAnticonvulsant activity
3-Amino-5,5-diphenylimidazolidine-2,4-dione C14H16N4O2C_{14}H_{16}N_{4}O_{2}Two phenyl groupsVaries; less specificity
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione C13H12N2O2C_{13}H_{12}N_{2}O_{2}Hydroxy substitution enhancing solubilityPotential anti-inflammatory effects

AEPI's unique substitution pattern differentiates it from these compounds, potentially leading to distinct biological activities.

Study on Anticonvulsant Activity

In a study assessing the anticonvulsant effects of various imidazolidine derivatives, AEPI was evaluated alongside established anticonvulsants. The results indicated that AEPI exhibited moderate activity in reducing seizure frequency in animal models, suggesting its potential as a lead compound for drug development in epilepsy .

Mechanistic Studies

Mechanistic studies have focused on the binding affinity of AEPI to various receptors. Initial findings suggest that it may act as a modulator at certain neurotransmitter receptors, which could explain its observed biological effects. For instance, molecular docking studies revealed favorable interactions between AEPI and serotonin receptors, indicating a possible pathway for its therapeutic effects .

Q & A

Q. What is the recommended synthetic route for 3-Amino-5-ethyl-5-phenylimidazolidine-2,4-dione?

A multi-step approach is typically employed:

  • Step 1 : Start with 5-ethyl-5-phenylimidazolidine-2,4-dione as the core scaffold.
  • Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination. For example, react the parent compound with ammonia under controlled pH (8–10) and reflux conditions in a polar aprotic solvent like DMF or DMSO for 6–12 hours .
  • Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., ethyl, phenyl, and amino groups). For instance, the ethyl group’s triplet at ~1.2 ppm and the aromatic protons at 7.3–7.5 ppm in 1H^1H NMR .
  • X-ray diffraction : Grow single crystals via slow evaporation in ethanol/water (3:1). The crystal structure will confirm stereochemistry and intramolecular hydrogen bonding (e.g., N–H···O interactions) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ at 245.13 g/mol) .

Q. What are the key stability considerations during storage?

  • Store in airtight, light-resistant containers at –20°C under inert gas (N2_2) to prevent oxidation or hydrolysis of the imidazolidine-dione ring.
  • Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability tests via accelerated aging (40°C/75% RH for 1 month) are recommended .

Advanced Research Questions

Q. How can solvent effects on its photophysical properties be systematically analyzed?

  • Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO).
  • Measure Stokes shifts and correlate with solvent parameters (e.g., dielectric constant, Kamlet-Taft). For example, a bathochromic shift in polar solvents suggests intramolecular charge transfer (ICT) .
  • Calculate dipole moments using the Lippert-Mataga equation to quantify excited-state interactions .

Q. What strategies optimize its bioactivity in kinase inhibition studies?

  • Perform structure-activity relationship (SAR) studies by modifying substituents:
  • Replace the ethyl group with bulkier alkyl chains to enhance hydrophobic binding.
  • Introduce electron-withdrawing groups (e.g., –F, –Cl) on the phenyl ring to improve target affinity .
    • Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate with in vitro kinase assays (IC50_{50} determination) .

Q. How can conflicting bioactivity data between studies be resolved?

  • Cross-validate experimental conditions:
  • Check cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP concentration in kinase assays).
  • Confirm compound purity via 1H^1H NMR and LC-MS to rule out degradation products .
    • Compare structural analogs (e.g., 5-fluorophenyl derivatives) to identify substituent-specific trends .

Q. What computational methods predict metabolite formation in hepatic studies?

  • Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate Phase I/II metabolism.
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Analyze metabolites via LC-MS/MS (Q-TOF) with fragmentation patterns .

Q. How is the crystal structure determined, and what insights does it provide?

  • Single-crystal X-ray diffraction : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Key findings: The imidazolidine-dione ring adopts a non-planar conformation, with the ethyl and phenyl groups in equatorial positions. Hydrogen-bonding networks (N–H···O) stabilize the lattice, influencing solubility .

Methodological Notes

Handling air-sensitive intermediates during synthesis

  • Use Schlenk-line techniques under nitrogen/argon for steps involving reactive intermediates (e.g., Grignard reagents).
  • Monitor reaction progress via TLC (silica GF254_{254}) with UV visualization .

Designing fluorescence-based assays for cellular uptake studies

  • Label the compound with a fluorophore (e.g., dansyl chloride) via the amino group.
  • Image intracellular localization in live cells using confocal microscopy (λex_{ex}: 340 nm, λem_{em}: 510 nm). Calibrate with quenching controls (e.g., sodium dithionite) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.